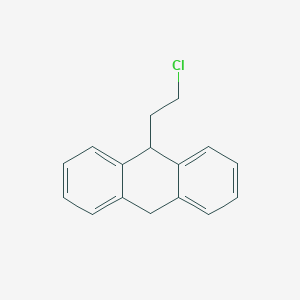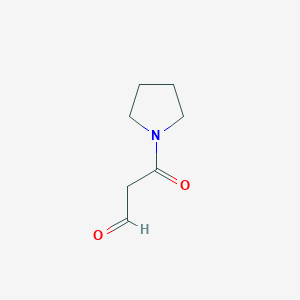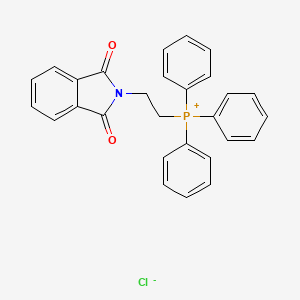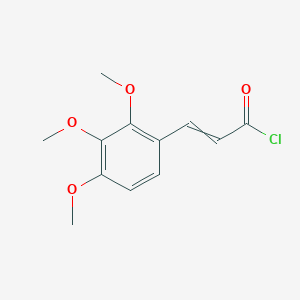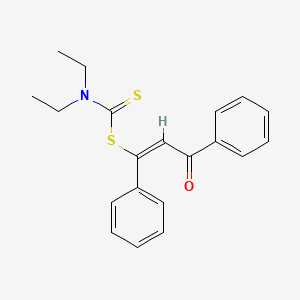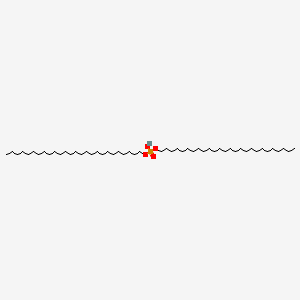
1-Hexacosanol, hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexacosanol, hydrogen phosphate is a compound with the molecular formula C52H107O4P and a molecular mass of 827.38 g/mol . It is a derivative of 1-hexacosanol, a saturated primary fatty alcohol with a carbon chain length of 26. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
The preparation of 1-hexacosanol, hydrogen phosphate involves several synthetic routes and reaction conditions. One common method is the phosphorylation of 1-hexacosanol using phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts and advanced purification techniques can further enhance the quality of the final product.
Chemical Reactions Analysis
1-Hexacosanol, hydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized to form hexacosanoic acid and other oxidation products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield hexacosanol and other reduced forms. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The compound can undergo substitution reactions, where the hydrogen phosphate group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the desired outcome of the reaction.
Scientific Research Applications
1-Hexacosanol, hydrogen phosphate has a wide range of scientific research applications in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: It is studied for its potential role in cellular signaling and membrane structure. The compound’s ability to interact with lipid bilayers makes it a valuable tool in biophysical research.
Medicine: Research has explored its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hexacosanol, hydrogen phosphate involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes.
One proposed mechanism is the activation of adenosine monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By activating AMPK, this compound can influence various metabolic pathways, including lipid and glucose metabolism .
Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. This can protect cells from damage and contribute to its potential therapeutic effects .
Comparison with Similar Compounds
1-Hexacosanol, hydrogen phosphate can be compared with other similar compounds, such as:
1-Hexacosanol:
Hexacosanoic Acid: An oxidation product of 1-hexacosanol, this compound has a carboxylic acid group instead of the hydrogen phosphate group.
Phosphorylated Fatty Alcohols: Other fatty alcohols phosphorylated in a similar manner can be compared based on their chain length, functional groups, and specific applications.
The uniqueness of this compound lies in its specific combination of a long-chain fatty alcohol with a hydrogen phosphate group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64131-11-9 |
|---|---|
Molecular Formula |
C52H107O4P |
Molecular Weight |
827.4 g/mol |
IUPAC Name |
dihexacosyl hydrogen phosphate |
InChI |
InChI=1S/C52H107O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-55-57(53,54)56-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-52H2,1-2H3,(H,53,54) |
InChI Key |
ZAXBEVVSTLBESF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


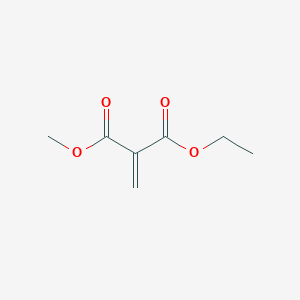
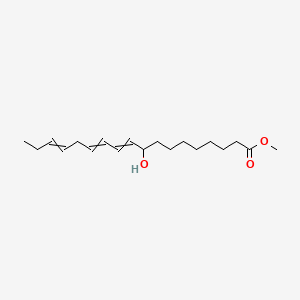
![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
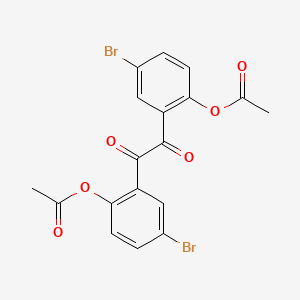
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)

![7-[4-(3-Hydroxyoctyl)-2,5-dioxo-1,3,4-thiadiazolidin-3-YL]heptanoic acid](/img/structure/B14495444.png)
![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)
